REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][C:12]([O:14][CH3:15])=[O:13])(=[O:3])[CH3:2].[N:16](OC(C)(C)C)=O>C(O)(=O)C.O.C(OC(=O)C)(=O)C>[C:1]([N:4]1[C:5]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:11]([C:12]([O:14][CH3:15])=[O:13])=[N:16]1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=CC=C1)CC(=O)OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
24.3 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
under stirring at 90° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
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STIRRING
|
Details
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the reaction mixture was stirred at 90° C. for further 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform
|
Type
|
WASH
|
Details
|
The chloroform solution was washed with a saturated aqueous solution of sodium bicarbonate and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1N=C(C2=CC=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |